molecular formula C16H23IN2O4 B13353607 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine

Cat. No.: B13353607
M. Wt: 434.27 g/mol
InChI Key: LDQZRAJNOFPGOF-UHFFFAOYSA-N
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Description

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with an iodine atom at the 4-position and a morpholine ring at the 2-position. The 6-position of the pyridine is further functionalized with a 2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy group. Its molecular formula is inferred as C₁₇H₂₂IN₃O₄ (exact mass: ~475.28 g/mol), with solubility likely in polar aprotic solvents (e.g., DMF, dioxane) based on analogous compounds .

Properties

Molecular Formula

C16H23IN2O4

Molecular Weight

434.27 g/mol

IUPAC Name

4-[4-iodo-6-[2-(oxan-2-yloxy)ethoxy]pyridin-2-yl]morpholine

InChI

InChI=1S/C16H23IN2O4/c17-13-11-14(19-4-7-20-8-5-19)18-15(12-13)21-9-10-23-16-3-1-2-6-22-16/h11-12,16H,1-10H2

InChI Key

LDQZRAJNOFPGOF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=CC(=N2)N3CCOCC3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Scientific Research Applications

4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Morpholine-Containing Heterocycles

Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications/Notes
Target Compound : 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine Pyridine core, iodine, THP-protected ethoxy, morpholine C₁₇H₂₂IN₃O₄ 475.28 (calculated) Iodo (leaving group), THP-ethoxy (protecting group) Likely soluble in DCM, DMF Potential intermediate for cross-coupling; synthetic flexibility due to iodine
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine Pyrimidine core, chloro, pyridyl ethoxy, morpholine C₁₅H₁₇ClN₄O₂ 320.77 Chloro (electron-withdrawing), pyridyl ethoxy DCM, DMF, ethyl acetate Research reagent; pyrimidine-based kinase inhibitor analog
4-{6-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-[2-(pyridin-2-yl)ethoxy]pyrimidin-4-yl}morpholine Pyrimidine core, hydrazine-benzylidene, pyridyl ethoxy, morpholine C₂₃H₂₆N₆O₂ 418.50 Hydrazine linker, benzylidene Not specified Chelation or fluorescence studies; hydrazine derivatives for metal sensing
2-Chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thienopyrimidine core, chloro, sulfonyl-piperidine, morpholine C₁₇H₂₂ClN₅O₃S 423.91 Thienopyrimidine scaffold, sulfonamide Acetonitrile, toluene (synthetic conditions) Kinase inhibitor candidate; sulfonamide enhances binding affinity
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline core, chloro, pyrrolidine, morpholine C₁₈H₁₉ClN₄O 342.82 Quinoline ring, pyrrolidine Not specified Anticancer research; quinoline derivatives target DNA topoisomerases

Structural and Functional Differences

  • Core Heterocycle: The target compound uses a pyridine ring, whereas analogs often employ pyrimidine (), thienopyrimidine (), or quinoline () cores.
  • Substituent Effects: Iodo vs. Chloro: The iodine in the target compound enhances reactivity in cross-coupling reactions compared to chloro analogs (e.g., ), which are more electron-withdrawing but less labile .
  • Morpholine Positioning : Morpholine at the 2-position (target) vs. 4-position () alters electronic distribution and hydrogen-bonding capacity.

Physicochemical and Application-Based Insights

  • Solubility : The THP group in the target compound may reduce aqueous solubility compared to pyridyl ethoxy analogs (), necessitating formulation adjustments for biological testing.
  • Biological Relevance: While direct activity data for the target compound is absent, morpholine-thienopyrimidine hybrids () show kinase inhibition, suggesting the target could be optimized for similar targets.

Biological Activity

The compound 4-(4-Iodo-6-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)pyridin-2-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and fibrosis treatment. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

The compound's molecular structure features a morpholine ring, a pyridine moiety, and a tetrahydro-2H-pyran ether. The presence of iodine suggests potential for enhanced biological activity due to its role in modulating receptor interactions.

PropertyValue
Molecular Weight322.15 g/mol
Molecular FormulaC13H18N2O3I
Purity≥98%
CAS Number879487-88-4

The compound is primarily studied for its inhibitory effects on the ALK5 receptor , a critical component in the TGF-β signaling pathway. Inhibition of ALK5 has been associated with reduced tumor growth and fibrosis, making it a promising target for therapeutic intervention in various cancers and fibrotic diseases.

In Vitro Studies

Research indicates that the compound exhibits potent inhibitory activity against ALK5. For instance, a study demonstrated that derivatives similar to this compound showed IC50 values as low as 25 nM for ALK5 autophosphorylation, indicating strong efficacy in cellular models . Further studies confirmed that these compounds could inhibit NIH3T3 cell proliferation effectively.

In Vivo Studies

In vivo studies using xenograft models have shown that oral administration of compounds structurally related to this compound resulted in significant tumor growth inhibition without notable toxicity . This suggests a favorable therapeutic window and potential for clinical application.

Case Studies

  • Case Study 1: ALK5 Inhibition
    • Objective : Evaluate the effectiveness of the compound in inhibiting ALK5 in cancer models.
    • Results : Significant reduction in tumor size was observed in treated groups compared to controls, supporting the hypothesis that targeting ALK5 can mitigate tumor progression.
  • Case Study 2: Fibrosis Treatment
    • Objective : Assess anti-fibrotic effects in preclinical models.
    • Results : The compound demonstrated a marked decrease in collagen deposition and fibroblast activation, indicating its potential as an anti-fibrotic agent .

Pharmacokinetics

Pharmacokinetic studies have indicated that derivatives similar to this compound exhibit good oral bioavailability (up to 57.6% ) and favorable metabolic profiles, which are essential characteristics for drug development . The ability to achieve effective concentrations in vivo enhances the likelihood of successful therapeutic outcomes.

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